3-(3-chlorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one
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Overview
Description
3-(3-chlorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the 3-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the quinazolinone core with a 3-chlorophenyl group, often using a halogenation reaction.
Attachment of the Piperidin-1-ylcarbonyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: May be used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, if it has anticancer activity, it might inhibit specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-2-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one
- 3-(4-chlorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one
- 3-(3-chlorophenyl)-7-(morpholin-1-ylcarbonyl)quinazolin-4(3H)-one
Uniqueness
The uniqueness of 3-(3-chlorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H18ClN3O2 |
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Molecular Weight |
367.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-7-(piperidine-1-carbonyl)quinazolin-4-one |
InChI |
InChI=1S/C20H18ClN3O2/c21-15-5-4-6-16(12-15)24-13-22-18-11-14(7-8-17(18)20(24)26)19(25)23-9-2-1-3-10-23/h4-8,11-13H,1-3,9-10H2 |
InChI Key |
OHVXCEDVAXMXOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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